molecular formula C11H17NO B13209343 3-Cyclopentyl-3-propyloxirane-2-carbonitrile

3-Cyclopentyl-3-propyloxirane-2-carbonitrile

Cat. No.: B13209343
M. Wt: 179.26 g/mol
InChI Key: OEZQCLLVMUTEHN-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C11H17NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a cyclopentyl group and a propyloxirane moiety attached to a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile typically involves the reaction of cyclopentyl ketone with propyloxirane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.

Major Products

    Oxidation: Cyclopentyl ketone derivatives.

    Reduction: Cyclopentyl amine derivatives.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

3-Cyclopentyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl ketone: Shares the cyclopentyl group but lacks the epoxide and nitrile functionalities.

    Propyloxirane: Contains the epoxide ring but does not have the cyclopentyl or nitrile groups.

    Cyclopentyl nitrile: Contains the nitrile group but lacks the epoxide ring.

Uniqueness

3-Cyclopentyl-3-propyloxirane-2-carbonitrile is unique due to its combination of a cyclopentyl group, an epoxide ring, and a nitrile group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-cyclopentyl-3-propyloxirane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-2-7-11(10(8-12)13-11)9-5-3-4-6-9/h9-10H,2-7H2,1H3

InChI Key

OEZQCLLVMUTEHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C#N)C2CCCC2

Origin of Product

United States

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